(S)-(+)-3-Hydroxytetrahydrofuran

Catalog No.
S755264
CAS No.
86087-23-2
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-3-Hydroxytetrahydrofuran

CAS Number

86087-23-2

Product Name

(S)-(+)-3-Hydroxytetrahydrofuran

IUPAC Name

(3S)-oxolan-3-ol

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1

InChI Key

XDPCNPCKDGQBAN-BYPYZUCNSA-N

SMILES

C1COCC1O

Synonyms

3S-Hydroxytetrahydrofuran; (S)-Tetrahydro-3-furanol; (+)-3-Hydroxytetrahydrofuran;

Canonical SMILES

C1COCC1O

Isomeric SMILES

C1COC[C@H]1O

Pharmaceutical Intermediate:

(S)-(+)-3-Hydroxytetrahydrofuran serves as a valuable pharmaceutical intermediate, particularly in the synthesis of antiretroviral drugs. These drugs are crucial for treating HIV/AIDS infections by inhibiting the replication of the HIV virus. Studies have demonstrated the effectiveness of (S)-(+)-3-Hydroxytetrahydrofuran in the synthesis of several potent antiretroviral drugs, including Atazanavir and Darunavir [].

Organic Synthesis:

Due to its unique chemical structure and reactivity, (S)-(+)-3-Hydroxytetrahydrofuran finds application in various organic synthesis reactions. Its chiral nature allows it to act as a chiral pool starting material for the synthesis of other optically active compounds. Additionally, its cyclic ether functionality makes it a versatile building block for the construction of complex organic molecules [].

Research into Biological Activity:

Recent research has explored the potential biological activities of (S)-(+)-3-Hydroxytetrahydrofuran itself. Studies suggest that it might possess antimicrobial and anti-inflammatory properties, although further investigation is needed to elucidate the underlying mechanisms and potential therapeutic applications [, ].

(S)-(+)-3-Hydroxytetrahydrofuran is a colorless liquid at room temperature []. It is a valuable intermediate for the synthesis of various pharmaceutical drugs, particularly retroviral drugs [].


Molecular Structure Analysis

The molecule consists of a five-membered ring with one oxygen atom and four carbon atoms. The hydroxyl group (OH) is attached to the third carbon atom, designated as the (S) configuration, indicating a specific spatial arrangement of its substituents []. This chirality plays a crucial role in its biological activity [].


Chemical Reactions Analysis

Synthesis:

Several methods have been reported for the synthesis of 3-hydroxytetrahydrofuran. The historical method by Pariselle (1910) involves cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane []. However, for obtaining the enantiopure (S)-form, a synthesis from (S)-1,2,4-butanetriol has been developed, achieving high enantiomeric purity [].

The specific reaction mechanisms for these syntheses might require further exploration in relevant scientific literature.

Chemical Reactions Analysis (continued):

Other Relevant Reactions


Physical And Chemical Properties Analysis

  • Melting Point: Not reported.
  • Boiling Point: 80 °C at 15 mmHg (literature value) [].
  • Density: 1.103 g/mL at 25 °C (literature value) [].
  • Solubility: Solubility data is not readily available. However, due to the presence of the hydroxyl group, it is expected to be soluble in polar solvents like water and methanol.
  • Optical Rotation: [α]20/D +17.5° (c = 2.4 in methanol) []. This positive value confirms the (+) enantiomer and the (S) configuration.
  • Stability: Data on stability is limited, but as with most organic compounds, it is likely to be sensitive to heat, strong acids, and strong bases.

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(+)-3-Hydroxytetrahydrofuran

Dates

Modify: 2023-08-15

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